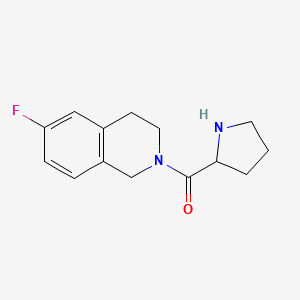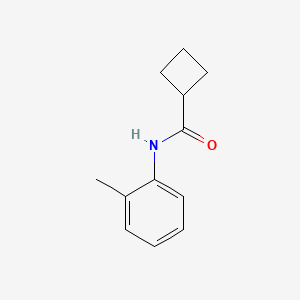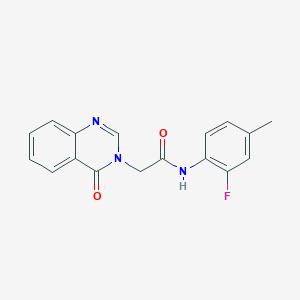
N-(2-hydroxyphenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)cyclobutanecarboxamide, also known as HPCA, is a chemical compound that has been gaining increasing attention in the scientific community due to its potential therapeutic applications. HPCA belongs to the class of compounds known as cyclobutanecarboxamides, which are known to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)cyclobutanecarboxamide is not fully understood. However, it has been proposed that N-(2-hydroxyphenyl)cyclobutanecarboxamide exerts its biological activities through the inhibition of COX-2, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage. Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. N-(2-hydroxyphenyl)cyclobutanecarboxamide can be synthesized through a multistep process using readily available starting materials. In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, making it a versatile compound for use in various experiments.
However, one of the limitations of using N-(2-hydroxyphenyl)cyclobutanecarboxamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve N-(2-hydroxyphenyl)cyclobutanecarboxamide in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(2-hydroxyphenyl)cyclobutanecarboxamide. One potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of N-(2-hydroxyphenyl)cyclobutanecarboxamide-based drugs for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Furthermore, the anticancer activity of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be further explored for the development of anticancer drugs. Finally, the synthesis method of N-(2-hydroxyphenyl)cyclobutanecarboxamide could be optimized to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be achieved through a multistep process involving the reaction of 2-hydroxybenzaldehyde with cyclobutanecarboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The yield of N-(2-hydroxyphenyl)cyclobutanecarboxamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit antioxidant activity by scavenging free radicals, which are known to cause cellular damage and contribute to the development of various diseases. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Furthermore, N-(2-hydroxyphenyl)cyclobutanecarboxamide has been found to exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This makes N-(2-hydroxyphenyl)cyclobutanecarboxamide a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-7-2-1-6-9(10)12-11(14)8-4-3-5-8/h1-2,6-8,13H,3-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFZOGDWUYFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
